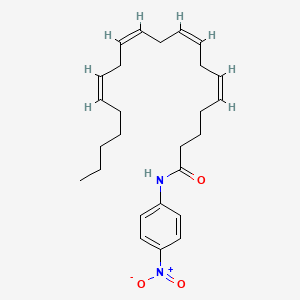

Arachidonoyl p-Nitroaniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L'Arachidonoyl p-Nitroaniline est un composé synthétique connu pour son rôle de substrat dans les études cinétiques enzymatiques, en particulier celles impliquant l'hydrolase des amides d'acides gras (FAAH). Ce composé se caractérise par sa structure d'acide gras insaturé à longue chaîne, ce qui en fait un outil précieux dans la recherche biochimique .

Applications De Recherche Scientifique

Arachidonoyl p-Nitroaniline is utilized in various scientific research fields:

Chemistry: Used to study enzyme kinetics, particularly the activity of FAAH.

Biology: Helps in understanding the metabolic pathways involving fatty acid amides.

Medicine: Investigated for its potential role in modulating endocannabinoid signaling pathways, which are implicated in pain, inflammation, and neurological disorders.

Industry: Employed in the development of biochemical assays and diagnostic tools

Mécanisme D'action

Target of Action

Arachidonoyl p-Nitroaniline primarily targets the enzyme Fatty Acid Amide Hydrolase (FAAH) . FAAH is a key enzyme involved in the hydrolysis of endocannabinoids, which are bioactive lipids that regulate several neurobehavioral processes .

Mode of Action

This compound acts as a substrate for FAAH . The compound is hydrolyzed by FAAH, resulting in the release of p-nitroaniline and arachidonic acid . This interaction allows the compound to be used in enzyme kinetic studies to analyze the activity of FAAH .

Biochemical Pathways

The hydrolysis of this compound by FAAH is part of the endocannabinoid signaling pathway . Endocannabinoids like anandamide are hydrolyzed by FAAH into free arachidonic acid and ethanolamine, terminating their bioactivity . By acting as a substrate for FAAH, this compound can help elucidate the role of FAAH in this pathway .

Result of Action

The hydrolysis of this compound by FAAH results in the release of p-nitroaniline . This reaction can be measured using a spectrophotometer, providing a convenient method for assessing FAAH activity .

Analyse Biochimique

Biochemical Properties

Arachidonoyl p-Nitroaniline interacts with FAAH, an enzyme found in Dictyostelium discoideum . The compound serves as a substrate for the hydrolysis of p-nitroaniline by FAAH . This interaction is crucial for enzyme kinetic studies, such as determining the hydrolysis rate of this compound and analyzing the fatty acid amide hydrolase activity of recombinant His-FAAH purified from Dictyostelium .

Molecular Mechanism

This compound’s molecular mechanism of action is primarily through its interaction with FAAH. It serves as a substrate for the hydrolysis of p-nitroaniline by FAAH, which is a key step in certain biochemical reactions .

Metabolic Pathways

This compound is involved in the metabolic pathway related to the hydrolysis of p-nitroaniline by FAAH

Méthodes De Préparation

Voies synthétiques et conditions de réaction : L'Arachidonoyl p-Nitroaniline est synthétisé par un processus en plusieurs étapes impliquant la réaction de l'acide arachidonique avec la p-nitroaniline. La synthèse implique généralement les étapes suivantes :

Activation de l'acide arachidonique : L'acide arachidonique est d'abord activé à l'aide d'un réactif de couplage tel que la dicyclohexylcarbodiimide (DCC) en présence d'un catalyseur comme la 4-diméthylaminopyridine (DMAP).

Réaction de couplage : L'acide arachidonique activé est ensuite mis à réagir avec la p-nitroaniline pour former l'this compound.

Méthodes de production industrielle : Bien que les méthodes de production industrielle spécifiques de l'this compound ne soient pas largement documentées, l'approche générale implique une mise à l'échelle du processus de synthèse en laboratoire. Cela inclut l'optimisation des conditions de réaction, l'utilisation de réacteurs plus grands et la mise en œuvre de mesures strictes de contrôle de la qualité pour maintenir la pureté et la constance du produit.

Analyse Des Réactions Chimiques

Types de réactions : L'Arachidonoyl p-Nitroaniline subit plusieurs types de réactions chimiques, notamment :

Hydrolyse : Catalysée par la FAAH, conduisant à la libération de p-nitroaniline et d'acide arachidonique.

Oxydation et réduction : Ces réactions peuvent modifier le groupe nitro ou la chaîne d'acide gras insaturé, bien qu'elles soient moins étudiées dans ce contexte.

Réactifs et conditions courants :

Hydrolyse : Implique généralement la FAAH dans une solution aqueuse tamponnée à pH physiologique.

Oxydation : Peut être effectuée à l'aide d'oxydants comme le permanganate de potassium (KMnO₄) ou le peroxyde d'hydrogène (H₂O₂).

Réduction : Implique des agents réducteurs tels que le borohydrure de sodium (NaBH₄) ou l'hydrogénation catalytique.

Principaux produits :

Hydrolyse : Produit de la p-nitroaniline et de l'acide arachidonique.

Oxydation et réduction : Selon les conditions spécifiques, les produits peuvent inclure divers dérivés oxydés ou réduits du composé d'origine.

4. Applications de la recherche scientifique

L'this compound est utilisé dans divers domaines de la recherche scientifique :

Chimie : Utilisé pour étudier la cinétique enzymatique, en particulier l'activité de la FAAH.

Biologie : Aide à comprendre les voies métaboliques impliquant les amides d'acides gras.

Médecine : Investigated pour son rôle potentiel dans la modulation des voies de signalisation endocannabinoïdes, qui sont impliquées dans la douleur, l'inflammation et les troubles neurologiques.

Industrie : Employé dans le développement de dosages biochimiques et d'outils de diagnostic

5. Mécanisme d'action

L'this compound exerce ses effets principalement par son interaction avec la FAAH. L'enzyme catalyse l'hydrolyse de l'this compound, libérant de la p-nitroaniline et de l'acide arachidonique. Cette réaction est cruciale pour étudier la liaison et la spécificité catalytique de la FAAH, ainsi que pour comprendre le rôle plus large des amides d'acides gras dans les systèmes biologiques .

Composés similaires :

Décanoyl p-Nitroaniline : Un autre amide d'acide gras nitroaniline utilisé pour mesurer l'activité de la FAAH.

Oléoyl p-Nitroaniline : Structure similaire mais avec une chaîne d'acide gras différente, utilisée pour des études comparatives en cinétique enzymatique.

Unicité : L'this compound est unique en raison de sa structure d'acide gras insaturé à longue chaîne, qui imite étroitement les substrats naturels de la FAAH. Cela le rend particulièrement précieux pour étudier l'activité et la spécificité de l'enzyme dans un contexte biologiquement pertinent .

Comparaison Avec Des Composés Similaires

Decanoyl p-Nitroaniline: Another nitroaniline fatty acid amide used to measure FAAH activity.

Oleoyl p-Nitroaniline: Similar in structure but with a different fatty acid chain, used for comparative studies in enzyme kinetics.

Uniqueness: Arachidonoyl p-Nitroaniline is unique due to its long-chain unsaturated fatty acid structure, which closely mimics natural substrates of FAAH. This makes it particularly valuable for studying the enzyme’s activity and specificity in a biologically relevant context .

Activité Biologique

Arachidonoyl p-nitroaniline (ApNA) is a compound that has garnered interest in the fields of biochemistry and pharmacology due to its role as a substrate for fatty acid amide hydrolase (FAAH). This article explores its biological activity, mechanisms of action, and implications in research, particularly focusing on its anti-cancer properties and interactions with endocannabinoid systems.

Overview of this compound

This compound is classified as a nitroaniline fatty acid amide. It serves primarily as a substrate for FAAH, an enzyme responsible for the hydrolysis of various bioactive lipids, including anandamide. The hydrolysis process results in the release of arachidonic acid and p-nitroaniline, which can be quantitatively measured to assess FAAH activity .

The biological activity of ApNA is closely linked to its interaction with FAAH. When hydrolyzed by FAAH, ApNA contributes to the modulation of lipid signaling pathways. The resulting arachidonic acid can participate in the synthesis of various eicosanoids, which are crucial for inflammatory responses and cell signaling.

Hydrolysis Kinetics

The kinetics of ApNA hydrolysis can be monitored spectrophotometrically by measuring the production of p-nitroaniline at 380 nm. This method allows researchers to determine the rate of enzyme activity under various conditions, providing insights into the regulatory mechanisms governing FAAH .

Antitumor Activity

Recent studies have highlighted the potential antitumor properties associated with compounds structurally related to ApNA. For instance, DHEA (Dehydroepiandrosterone) and NALA (N-arachidonoyl-L-alanine) have been shown to induce apoptosis in head and neck squamous cell carcinoma (HNSCC) cells through mechanisms that involve increased reactive oxygen species (ROS) production and decreased phosphorylated Akt levels . This suggests that compounds like ApNA may also exhibit similar effects, potentially through receptor-independent pathways.

Table 1: Summary of Antitumor Effects in Related Studies

| Compound | Cell Line | Inhibition Rate (%) | IC50 (μM) |

|---|---|---|---|

| DHEA | HNSCC | Variable | N/A |

| NALA | HNSCC | Variable | N/A |

| IMB-1406 | A549 | 100.07 | 8.99 |

| IMB-1406 | HepG2 | 99.98 | 6.92 |

Note: IMB-1406 is included for comparative purposes as it showcases significant antitumor activity in similar contexts .

Role in Endocannabinoid Signaling

ApNA's role extends into the endocannabinoid system, where it may influence cannabinoid receptor signaling indirectly through its metabolic products. The inhibition of FAAH leads to increased levels of endocannabinoids, which can enhance receptor activation and downstream signaling pathways involved in pain modulation and neuroprotection .

Research Findings

- FAAH Activity Measurement : Studies have demonstrated that ApNA is effectively hydrolyzed by FAAH expressed in Dictyostelium discoideum, providing a model system for studying enzyme kinetics related to fatty acid amides .

- Reactive Oxygen Species Production : Research indicates that compounds similar to ApNA can increase ROS levels within cancer cells, leading to oxidative stress that contributes to cell death—a potential therapeutic mechanism .

- Impact on Cell Viability : In vitro assays have shown that treatments involving FAAH substrates can significantly alter cell viability in various cancer cell lines, suggesting a broader application for ApNA in cancer research .

Propriétés

IUPAC Name |

(5Z,8Z,11Z,14Z)-N-(4-nitrophenyl)icosa-5,8,11,14-tetraenamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H36N2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-26(29)27-24-20-22-25(23-21-24)28(30)31/h6-7,9-10,12-13,15-16,20-23H,2-5,8,11,14,17-19H2,1H3,(H,27,29)/b7-6-,10-9-,13-12-,16-15- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBMVYDNBOIVHBO-DOFZRALJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NC1=CC=C(C=C1)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NC1=CC=C(C=C1)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H36N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.